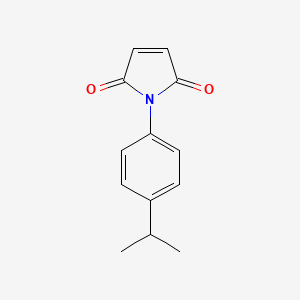

1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione

Description

Significance of the 1H-Pyrrole-2,5-dione Core in Organic Chemistry

The 1H-pyrrole-2,5-dione moiety, commonly known as the maleimide (B117702) group, is a cornerstone in organic synthesis and materials science. ontosight.ai Its importance stems from the electrophilic nature of the carbon-carbon double bond within the five-membered ring, which is activated by the two adjacent carbonyl groups. This feature makes the maleimide core an excellent Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles, most notably thiols. nih.govresearchgate.net This high reactivity and specificity with thiol groups, especially those in cysteine residues of proteins, has made maleimides indispensable tools in bioconjugation chemistry for creating stable thioether bonds. nih.gov

Furthermore, the maleimide double bond is a potent dienophile, actively participating in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. tandfonline.commdpi.com This reactivity allows for the construction of complex cyclic systems and has been widely exploited in the synthesis of novel organic molecules and polymers. The inherent rigidity and planarity of the maleimide ring also contribute to the thermal stability of polymers derived from it. researchgate.net

Overview of N-Substituted Maleimides: Structural Diversity and Research Relevance

The substitution at the nitrogen atom of the maleimide ring gives rise to a vast and diverse family of N-substituted maleimides. The substituent (R-group) can range from simple alkyl and aryl groups to more complex polymeric chains or biomolecules. This structural diversity allows for the fine-tuning of the maleimide's physical and chemical properties, such as solubility, reactivity, and thermal stability. researchgate.net

The general synthesis of N-substituted maleimides typically involves a two-step process: the acylation of a primary amine with maleic anhydride (B1165640) to form a maleamic acid intermediate, followed by a dehydrative cyclization to yield the final maleimide. mdpi.com This versatile synthetic route accommodates a wide variety of primary amines, leading to extensive structural possibilities. The research relevance of N-substituted maleimides is broad, with applications in the development of high-performance polymers, thermosetting resins, and advanced materials for electronics. jst.go.jpspecificpolymers.com In medicinal chemistry, they are investigated for a range of biological activities. nih.gov

Specific Focus on N-Aryl Maleimide Derivatives, Including 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione

N-Aryl maleimides are a subclass of N-substituted maleimides where the nitrogen atom is attached to an aromatic ring. The electronic properties of the aryl group can significantly influence the reactivity of the maleimide double bond. Electron-withdrawing groups on the aryl ring tend to enhance the electrophilicity of the double bond, increasing its reactivity towards nucleophiles and in cycloaddition reactions. Conversely, electron-donating groups can modulate this reactivity.

N-Aryl maleimides have been shown to react approximately 2.5 times faster with thiolate substrates compared to their N-alkyl counterparts. mdpi.com This enhanced reactivity is advantageous in time-sensitive applications. mdpi.com The synthesis of N-aryl maleimides, including this compound, follows the general two-step procedure from the corresponding substituted aniline (B41778) (in this case, 4-isopropylaniline) and maleic anhydride. mdpi.com The resulting N-aryl maleimides are often crystalline solids with good thermal stability.

The isopropyl group on the phenyl ring of this compound is a moderately electron-donating group, which influences the electronic and physical properties of the molecule. This specific substitution pattern contributes to its solubility in organic solvents and its reactivity profile, making it a valuable building block in organic synthesis and polymer chemistry.

Research Findings on N-Aryl Maleimides

The study of N-aryl maleimides has yielded significant insights into their chemical behavior. The synthesis is a robust two-step process, and their reactivity is a key area of investigation.

Synthesis of N-Aryl Maleimides

The synthesis of N-aryl maleimides is generally achieved through a two-step process as outlined below.

General Synthesis Scheme

Step 1: Formation of Maleamic Acid

Aniline (or a substituted aniline) is reacted with maleic anhydride in a suitable solvent, such as diethyl ether, to form the corresponding N-phenylmaleamic acid. This reaction is typically rapid and results in high yields of the intermediate product. mdpi.com

Step 2: Cyclization to Maleimide

The maleamic acid intermediate is then cyclized through dehydration. A common method involves refluxing the maleamic acid with sodium acetate (B1210297) in acetic anhydride. mdpi.com This step yields the final N-aryl maleimide, which can be purified by recrystallization.

| Reactants | Intermediates | Products |

| Substituted Aniline, Maleic Anhydride | N-Aryl Maleamic Acid | N-Aryl Maleimide |

| 4-Isopropylaniline (B126951), Maleic Anhydride | N-(4-isopropylphenyl)maleamic acid | This compound |

Reactivity in Diels-Alder Reactions

N-Aryl maleimides are effective dienophiles in Diels-Alder reactions. Their reactivity can be influenced by the substituents on the aryl ring.

| Dienophile | Diene | Reaction Conditions | Product |

| N-phenylmaleimide | Furan (B31954) | - | Exo and Endo cycloadducts tandfonline.com |

| N-(4-chlorophenyl)maleimide | 2,5-dimethylfuran | Solvent-free, reflux | exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione tandfonline.com |

Reactivity with Thiols (Michael Addition)

The reaction of N-aryl maleimides with thiols is a cornerstone of their application in bioconjugation. This reaction is highly efficient and selective for thiol groups.

| N-Aryl Maleimide | Thiol | Key Observation |

| N-aryl maleimides | N-acetyl-L-cysteine | Extremely efficient reaction, yielding thio-succinamic acids in 80-96% yields. mdpi.com |

| N-aryl maleimides | Thiolate substrates | React approximately 2.5 times faster than N-alkyl maleimides. mdpi.com |

While the succinimide (B58015) thioether bond formed is generally considered stable, some studies have shown it can undergo retro and exchange reactions in the presence of other thiols under physiological conditions. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(14)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGDDXJVSGFQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308079 | |

| Record name | 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78987-56-1 | |

| Record name | NSC201953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-propan-2-ylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Isopropylphenyl 1h Pyrrole 2,5 Dione and Analogous N Aryl Maleimides

Conventional Approaches to Maleimide (B117702) Synthesis

Traditional methods for synthesizing N-aryl maleimides have been refined over decades, primarily relying on the chemical dehydration of the corresponding maleamic acid precursor.

The standard and most common method for synthesizing N-substituted maleimides is the cyclodehydration of the corresponding N-substituted maleamic acids. lew.ro This reaction involves the removal of a water molecule to form the cyclic imide ring.

The mechanism of this transformation is generally understood to occur in two stages. lew.roresearchgate.net The first stage involves the reaction of the maleamic acid with a dehydrating agent, such as an acid anhydride (B1165640), to form a mixed anhydride intermediate. lew.roresearchgate.net This intermediate is then subject to an intramolecular nucleophilic attack. The cyclization can proceed via two competing pathways:

Attack by the amide nitrogen: This pathway leads to the formation of the thermodynamically stable N-substituted maleimide (M). lew.ro

Attack by the amide oxygen: This pathway results in the formation of the kinetically favored N-substituted isomaleimide (IM). lew.roresearchgate.net

A variety of chemical reagents have been employed to facilitate the cyclodehydration of maleamic acids. The choice of agent can significantly impact reaction conditions, yield, and selectivity.

A common and widely used method involves heating the maleamic acid with acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate (B1210297). google.comtandfonline.commdpi.com This combination effectively promotes the formation of the maleimide. Other powerful dehydrating agents have also been explored to achieve cyclization under milder conditions. lew.ro Trifluoroacetic anhydride, for example, is a highly effective dehydrating agent that can significantly lower the activation energy barriers for the reaction compared to acetic anhydride. lew.roresearchgate.net

Other notable systems used for this conversion include:

Acetyl chloride with triethylamine (B128534) lew.ro

N,N'-dicyclohexylcarbodiimide (DCC) lew.roresearchgate.net

Cyanuric chloride researchgate.net

Ethyl chloroformate with triethylamine researchgate.net

The following table summarizes various dehydrating agents and catalysts used in the synthesis of N-aryl maleimides.

| Dehydrating Agent/System | Catalyst/Additive | Typical Conditions | Reference |

| Acetic Anhydride | Sodium Acetate | Thermal heating (e.g., 60–70°C) | tandfonline.commdpi.com |

| Trifluoroacetic Anhydride | Triethylamine or None | Room temperature | lew.roresearchgate.net |

| N,N'-dicyclohexylcarbodiimide (DCC) | None | Mild conditions | lew.roresearchgate.net |

| Methanesulfonyl Chloride | None | Rapid reaction (<15 min) | researchgate.net |

| Acetyl Chloride | Triethylamine | Mild conditions | lew.ro |

| Zinc Salts | None | Azeotropic distillation | epo.org |

Modern and Green Synthesis Techniques

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic methodologies have been developed. These techniques aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the synthesis of N-aryl maleimides has demonstrated significant advantages over conventional heating methods, most notably a dramatic reduction in reaction time. tandfonline.comrsc.org For example, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide, which requires 60 minutes with conventional thermal heating, can be completed in just 30 seconds using microwave irradiation at a slightly higher temperature, with an improved yield. tandfonline.com This rapid and efficient heating makes MAOS an attractive green alternative for the synthesis of these compounds. nih.gov

The following table compares conventional thermal heating with microwave-assisted synthesis for the cyclization of N-(4-chloro)maleanilic acid.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Thermal Heating | 60-70 | 60 min | 70 | tandfonline.com |

| Microwave Irradiation | 90 | 30 s | 73 | tandfonline.com |

A key principle of green chemistry is the elimination or reduction of solvent usage. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and avoiding the hazards associated with volatile organic compounds. researchgate.net The synthesis of N-aryl maleimides has been successfully adapted to solvent-free conditions. One approach involves the simple grinding of the maleamic acid precursor, which has been reported to produce the maleimide product directly and efficiently. tandfonline.com High yields, ranging from 78% to 99%, have been achieved for various aryl-substituted maleimides using solventless methods. tandfonline.com Microwave-assisted synthesis is also frequently performed without a solvent, further enhancing its green credentials. nih.govresearchgate.netresearchgate.net

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally friendly alternatives to traditional organic solvents. researchgate.net They have been successfully employed as reaction media and catalysts for the synthesis of N-aryl maleimides. tandfonline.comresearchgate.net In one approach, a series of maleimide derivatives were synthesized in excellent yields from the corresponding anhydrides and primary amines using ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) as the reaction medium. researchgate.net

Metal-Catalyzed Coupling Reactions in Maleimide Synthesis

Transition metal catalysis offers powerful tools for the construction of the maleimide scaffold and its derivatives. Palladium and ruthenium catalysts are particularly prominent, enabling unique cyclization and coupling strategies that provide access to a wide range of substituted maleimides.

Palladium catalysts are highly effective in forming N-substituted maleimides through various reaction pathways. One notable method is the cyclization of alkynes with isocyanides, followed by hydrolysis, which yields polysubstituted maleimide derivatives under mild conditions. In this approach, the isocyanide serves as both a carbon and nitrogen source. organic-chemistry.org Another innovative strategy involves the palladium-catalyzed C-C bond activation of cyclopropenone and subsequent carbonylative amination to produce maleimides. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental in synthesizing unsymmetrical 3,4-disubstituted maleimides. For instance, the coupling of 3,4-dihalomaleimides with indium organometallics allows for the selective introduction of various alkyl, aryl, heteroaryl, and alkynyl groups in good yields. organic-chemistry.org More recently, a site-selective δ-C(sp²)-H maleimidation of phenylalanine-containing peptides has been developed using a palladium catalyst, demonstrating the utility of this approach in complex biomolecule modification. acs.org This reaction proceeds with high efficiency and broad substrate compatibility. acs.org

The table below summarizes key palladium-catalyzed methods for maleimide synthesis.

| Reaction Type | Catalytic System | Starting Materials | Key Features |

| Cyclization | Palladium catalyst | Alkynes, Isocyanides | Mild conditions; Isocyanide is both C and N source. organic-chemistry.org |

| Carbonylative Amination | Palladium catalyst | Cyclopropenone | C-C bond activation; Recaptures eliminated CO. organic-chemistry.org |

| Cross-Coupling | Palladium catalyst | 3,4-dihalomaleimides, Indium organometallics | Synthesizes unsymmetrical 3,4-disubstituted maleimides. organic-chemistry.org |

| C-H Maleimidation | Pd(OAc)₂, Ag₂CO₃, Na₂CO₃ | Phenylalanine derivatives, N-methyl maleimide | Site-selective functionalization of peptides. acs.org |

Ruthenium catalysts provide alternative and efficient pathways to maleimide derivatives. A significant development is the intermolecular [2 + 2 + 1] cocyclization of isocyanates, alkynes, and carbon monoxide (CO). organic-chemistry.org This reaction proceeds smoothly at elevated temperatures to give a variety of polysubstituted maleimides in excellent yields and with high selectivity. organic-chemistry.org

Ruthenium(II) complexes have also been successfully employed for the direct hydroarylation of maleimides. acs.org For example, Ru(II)-catalyzed coupling of chromones with maleimides can yield either 1,4-addition products or oxidative Heck-type products by simply changing the additives. acs.org This demonstrates the versatility of ruthenium catalysis in controlling reaction outcomes. These methods are valued for their operational simplicity and broad substrate scope. acs.org

Key ruthenium-catalyzed reactions for synthesizing maleimide-related structures are highlighted below.

| Reaction Type | Catalytic System | Starting Materials | Key Features |

| [2+2+1] Cocyclization | Ruthenium catalyst | Isocyanates, Alkynes, CO | High yields and selectivity for polysubstituted maleimides. organic-chemistry.org |

| Hydroarylation | Ru(II) catalyst | Maleimides, Aryl carboxylic acids | Forms 3-aryl succinimides via C-H alkylation and decarboxylation. acs.org |

| C-H Activation | Ru(II) catalyst | Chromones, Maleimides | Additive-controlled switch between 1,4-addition and Heck-type products. acs.org |

Catalyst-Free and Multicomponent Reactions for Maleimide Derivatives

To enhance synthetic efficiency and align with the principles of green chemistry, catalyst-free and multicomponent reactions (MCRs) have emerged as powerful strategies for assembling complex molecules like maleimide derivatives. These reactions often proceed under mild conditions and can generate molecular diversity from simple starting materials in a single step.

A notable example is the catalyst-free, three-component synthesis of amidinomaleimides. acs.orgacs.org This one-pot reaction combines a secondary amine, an aldehyde, and an azidomaleimide under mild conditions, often in aqueous solvents. acs.org The method is modular, high-yielding, and frequently allows for product purification without the need for column chromatography. acs.orgacs.org The reaction is believed to proceed through the formation of an electrophilic azide, which is activated by the electron-withdrawing maleimide core, facilitating an azide-enamine cycloaddition. acs.org

Pseudo-multicomponent reactions have also been described, such as the conversion of N-aryl imines into complex heterocyclic products using two equivalents of an aryne component. researchgate.net While not directly yielding maleimides, these strategies showcase the power of MCRs in rapidly building molecular complexity from simple precursors.

Specialized Synthesis of Maleimide Derivatives

Beyond general methodologies, specialized synthetic routes have been developed to access specific classes of maleimide derivatives, such as N-alkyl and cyano-substituted variants.

The Mitsunobu reaction offers a valuable method for the direct N-alkylation of maleimide using an alcohol, which is complementary to traditional condensation methods that start from an amine. acs.org This reaction converts an alcohol into a good leaving group using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The maleimide nitrogen then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion. wikipedia.org

This method is particularly useful for substrates with acid-sensitive functional groups. acs.org The efficiency of the reaction can be significantly improved by carefully controlling the stoichiometry and the order of reagent addition. acs.org Specifically, preforming the betaine (B1666868) intermediate by adding the azodicarboxylate to triphenylphosphine, followed by the alcohol and then the maleimide, can lead to higher yields. acs.orgwikipedia.org

| Reagents | Role | Key Considerations |

| Alcohol | Source of the N-alkyl group | Primary and secondary alcohols are generally effective. organic-synthesis.com |

| Triphenylphosphine (PPh₃) | Activates the alcohol | Oxidized to triphenylphosphine oxide (TPPO) byproduct. organic-synthesis.comtcichemicals.com |

| DEAD or DIAD | Azodicarboxylate | Acts as an oxidant and proton acceptor. wikipedia.orgorganic-synthesis.com |

| Maleimide | Nitrogen nucleophile | The pKa of the N-H bond is crucial for nucleophilicity. tcichemicals.com |

The introduction of a cyano (-CN) group onto a maleimide ring can significantly alter its chemical and biological properties. Various methods have been developed for the synthesis of cyano-substituted heterocycles, some of which are applicable to maleimides. acs.orgresearchgate.net

One direct approach involves a metal-free, I₂-promoted synthesis of 2-cyano-substituted maleimides, which proceeds through a unique 3,3-dicyano-2-arylacrylic acid intermediate. acs.org Another strategy is the Knoevenagel condensation, a classic method for C-C bond formation, which has been adapted to synthesize α,β-unsaturated cyanoacetamide derivatives using microwave irradiation to promote the reaction between aromatic aldehydes and active methylene (B1212753) compounds like 2-cyanoacetamide. nih.gov While this doesn't directly produce a maleimide, the resulting structures share the α,β-unsaturated nitrile feature. The cyano group is a valuable functional group in drug design and can be introduced using various cyanation reactions, sometimes employing safer cyanide sources than traditional metal cyanides. researchgate.net

Preparation of Schiff Base Derivatives from N-Aryl Maleimides

The synthesis of Schiff base derivatives from N-aryl maleimides represents a significant area of research, primarily due to the wide range of biological activities these compounds exhibit. nih.govkthmcollege.ac.in The core of this synthetic approach involves the condensation reaction between a primary amine and a carbonyl group. In the context of N-aryl maleimides, this typically requires the maleimide structure to be appropriately functionalized to present a carbonyl group that can readily react to form the characteristic azomethine or imine (-C=N-) group of a Schiff base. derpharmachemica.comnih.govdergipark.org.tr

A common strategy involves the use of N-aryl maleimide derivatives that contain an aldehyde or ketone functionality. uobaghdad.edu.iq The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by an acid. derpharmachemica.comnih.gov

One notable method for preparing Schiff bases from N-aryl maleimide derivatives involves the condensation of N-aryl 3- and 4-substituted maleimides with a suitable amine-containing compound, such as p-toluene sulfonyl hydrazide. nih.govkthmcollege.ac.in This reaction is typically carried out in an acidic medium at room temperature. nih.govkthmcollege.ac.in The resulting Schiff bases are then isolated and can be characterized using various spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govkthmcollege.ac.in

For instance, a general reaction scheme for the synthesis of Schiff bases from N-aryl substituted maleimides can be depicted as the reaction of an N-aryl maleimide bearing a formyl or acetyl group with a primary amine, leading to the formation of the corresponding Schiff base. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to achieve high yields of the desired product.

Below is a representative table of synthesized Schiff base derivatives from N-aryl maleimides, illustrating the diversity of structures that can be achieved through this synthetic methodology.

| N-Aryl Maleimide Precursor | Amine/Hydrazide Reactant | Resulting Schiff Base Derivative | Reaction Conditions |

|---|---|---|---|

| N-(4-formylphenyl)maleimide | Aniline (B41778) | N-(4-((phenylimino)methyl)phenyl)maleimide | Ethanol, Glacial Acetic Acid (cat.), Reflux |

| N-(3-acetylphenyl)maleimide | p-Toluidine | N-(3-(1-(p-tolylimino)ethyl)phenyl)maleimide | Methanol, Room Temperature |

| 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione | 2-Aminophenol | 1-(4-(1-((2-hydroxyphenyl)imino)ethyl)phenyl)-1H-pyrrole-2,5-dione | Ethanol, Reflux |

| N-(4-formyl-2-methoxyphenyl)maleimide | Benzylamine | N-(4-((benzylimino)methyl)-2-methoxyphenyl)maleimide | Toluene, Dean-Stark trap |

The characterization of these novel compounds is crucial to confirm their structure. For example, in the infrared (IR) spectrum, the appearance of a characteristic absorption band for the imine group (C=N) and the disappearance of the carbonyl stretch of the aldehyde/ketone and the N-H stretch of the primary amine are indicative of Schiff base formation. nih.govkthmcollege.ac.in Nuclear Magnetic Resonance (NMR) spectroscopy provides further confirmation, with the appearance of a specific signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. nih.govkthmcollege.ac.in

The synthesis of these Schiff base derivatives of N-aryl maleimides opens avenues for the exploration of their potential applications in various fields, including medicinal chemistry and materials science. uobaghdad.edu.iq

Spectroscopic and Crystallographic Characterization of 1 4 Isopropylphenyl 1h Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis: Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione would be expected to show distinct signals corresponding to the different types of protons in the molecule.

Maleimide (B117702) Protons: The two protons on the double bond of the pyrrole-2,5-dione ring are chemically equivalent and would appear as a sharp singlet. In related N-aryl maleimides, this signal typically appears in the region of δ 6.8-7.0 ppm.

Aromatic Protons: The protons on the 4-isopropylphenyl ring would show a characteristic AA'BB' system, appearing as two doublets. The doublet for the protons closer to the maleimide ring would be expected at a slightly different chemical shift than the doublet for the protons adjacent to the isopropyl group, typically in the δ 7.2-7.5 ppm range.

Isopropyl Protons: The isopropyl group would exhibit two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet would likely appear around δ 2.9-3.1 ppm, and the doublet for the methyl groups would be found further upfield, around δ 1.2-1.3 ppm. The integration of these signals would correspond to a 1:6 ratio.

Spin-spin coupling would be observed between the aromatic protons (as an AA'BB' system) and between the isopropyl methine and methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Maleimide CH =CH | ~6.8-7.0 | Singlet (s) | N/A |

| Aromatic H (ortho to N) | ~7.2-7.4 | Doublet (d) | ~8-9 |

| Aromatic H (ortho to isopropyl) | ~7.3-7.5 | Doublet (d) | ~8-9 |

| Isopropyl CH | ~2.9-3.1 | Septet (sept) | ~7 |

Note: This table is predictive and not based on experimental data for the specified compound.

¹³C NMR Analysis: Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: The two equivalent carbonyl carbons (C=O) of the maleimide ring would produce a signal in the downfield region, typically around δ 169-171 ppm.

Olefinic Carbons: The two equivalent carbons of the maleimide double bond (-CH=CH-) would be expected to resonate at approximately δ 134 ppm.

Aromatic Carbons: The 4-isopropylphenyl group would show four distinct signals for its six carbon atoms. The carbon attached to the nitrogen (C1') would be found around δ 129-131 ppm. The carbons ortho and meta to the nitrogen (C2'/C6' and C3'/C5') would appear in the typical aromatic region of δ 126-130 ppm. The carbon bearing the isopropyl group (C4') would be shifted further downfield, likely in the δ 148-150 ppm range.

Isopropyl Carbons: The methine carbon (-CH) would have a signal around δ 34 ppm, while the two equivalent methyl carbons (-CH₃) would appear upfield, around δ 24 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~169-171 |

| -C H=C H- | ~134 |

| Aromatic C 1' (ipso to N) | ~129-131 |

| Aromatic C 2'/C6' | ~126-128 |

| Aromatic C 3'/C5' | ~129-130 |

| Aromatic C 4' (ipso to isopropyl) | ~148-150 |

| Isopropyl -C H | ~34 |

Note: This table is predictive and not based on experimental data for the specified compound.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm the assignments made in the ¹H and ¹³C spectra.

HSQC: This experiment would show correlations between directly attached protons and carbons. For example, it would link the maleimide proton signal to the olefinic carbon signal, and the various aromatic and isopropyl proton signals to their corresponding carbon signals.

HMBC: This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It would be crucial for confirming the connectivity of the molecule, for instance, by showing a correlation between the aromatic protons and the ipso-carbon of the isopropyl group, or between the maleimide protons and the carbonyl carbons.

Infrared (IR) Spectroscopy and Vibrational Analysis

The IR spectrum would show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present.

C=O Stretching: A strong, prominent absorption band characteristic of the imide carbonyl groups would be expected. In N-substituted maleimides, this often appears as a doublet or a single strong peak in the range of 1690-1720 cm⁻¹.

C=C Stretching: A peak corresponding to the stretching of the carbon-carbon double bond in the maleimide ring would be observed, typically around 1580-1600 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic ring.

C-H Stretching: Aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹), while aromatic and olefinic C-H stretching would be observed just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

C-N Stretching: The stretching vibration of the carbon-nitrogen bond would likely be found in the 1100-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic/Olefinic) | ~3050-3100 | Medium |

| C-H (Aliphatic) | ~2850-2970 | Medium |

| C=O (Imide) | ~1690-1720 | Strong |

| C=C (Olefinic/Aromatic) | ~1450-1600 | Medium-Strong |

Note: This table is predictive and not based on experimental data for the specified compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the compound, aiding in structural confirmation. The molecular formula is C₁₄H₁₅NO₂, giving a molecular weight of approximately 229.27 g/mol .

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak would be expected at m/z ≈ 229.

Fragmentation: Common fragmentation pathways for N-aryl maleimides involve the loss of the side chain or cleavage of the maleimide ring. Expected fragments could include:

Loss of a methyl group from the isopropyl moiety: [M - CH₃]⁺ at m/z ≈ 214.

Loss of the entire isopropyl group: [M - C₃H₇]⁺ at m/z ≈ 186.

Cleavage to form the 4-isopropylaniline (B126951) radical cation at m/z ≈ 135.

Fragments characteristic of the maleimide ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. N-Aryl maleimides typically exhibit absorption maxima (λmax) in the UV region, resulting from π → π* transitions within the aromatic ring and the conjugated maleimide system. The specific λmax would depend on the solvent used, but would likely be observed in the 250-350 nm range. Information on photophysical properties such as fluorescence quantum yield and phosphorescence would require more specialized photoluminescence studies, which are not available.

Electronic Transitions and Absorption/Emission Maxima

The electronic transitions in N-aryl maleimides are typically characterized by absorption and emission spectroscopy. These transitions are generally π-π* and n-π* in nature, arising from the conjugated system of the maleimide ring and the attached aryl group. The absorption and emission maxima are influenced by the electronic properties of the substituent on the phenyl ring.

For N-aryl maleimides, absorption maxima are often observed in the ultraviolet (UV) region, with fluorescence emission occurring at longer wavelengths. The specific maxima for this compound would depend on the interplay between the electron-donating nature of the isopropyl group and the electron-withdrawing maleimide moiety. However, specific λabs and λem values for this compound are not documented in the available literature.

Solvatochromic Effects and Tuning of Fluorescent Properties

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a known phenomenon for many fluorescent dyes, including some N-substituted maleimides. The extent of the solvatochromic shift in the absorption and emission spectra provides insights into the change in the dipole moment of the molecule upon electronic excitation. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum of polar fluorophores.

Studies on related N-aryl maleimides have demonstrated that their fluorescent properties can be tuned by altering the substituents on the phenyl ring. However, a detailed investigation into the solvatochromic effects on this compound, which would involve measuring its spectroscopic properties in a range of solvents with varying polarities, has not been reported.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide precise information on the molecular geometry, conformation, and intermolecular interactions of this compound. Despite searches of crystallographic databases, no crystal structure for this specific compound has been deposited or published. The following subsections describe the type of information that would be obtained from such a study.

Analysis of Dihedral Angles and Planarity

Of particular interest in the crystal structure of N-aryl maleimides is the dihedral angle between the plane of the maleimide ring and the plane of the phenyl ring. This angle is crucial as it affects the extent of π-conjugation between the two ring systems, which in turn influences the electronic and photophysical properties of the molecule. For similar N-aryl maleimides, this dihedral angle can vary significantly depending on the nature and position of the substituents on the phenyl ring. nih.gov An analysis would also reveal the degree of planarity of the individual rings.

Intermolecular Interactions and Crystal Packing Motifs

The study of the crystal packing would reveal the non-covalent interactions that govern the arrangement of molecules in the solid state. These interactions can include hydrogen bonds (though conventional donors are absent in this molecule, C-H···O interactions are possible), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is key to rationalizing the physical properties of the crystalline material. The analysis would identify any characteristic packing motifs, such as dimers or chains, formed through these intermolecular forces.

Computational and Theoretical Investigations of N 4 Isopropylphenyl Maleimide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has proven to be a reliable approach for predicting molecular geometries, electronic properties, and spectroscopic parameters for N-substituted maleimides.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For N-aryl maleimides like 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione, a key structural parameter is the dihedral angle between the plane of the maleimide (B117702) ring and the phenyl ring. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine these stable conformations. nih.gov

In related N-aryl maleimides, such as N-(2-nitrophenyl)maleimide, computational studies have shown that steric and electronic interactions between the substituents on the phenyl ring and the carbonyl groups of the maleimide ring dictate this torsion angle. nih.gov For the 4-isopropylphenyl derivative, the bulky isopropyl group influences the rotational barrier and the final optimized geometry. The calculated structural parameters, including bond lengths and angles, generally show excellent agreement with experimental data where available. nih.gov

Electronic structure analysis provides information on the distribution of electrons within the molecule. Properties such as dipole moment and the distribution of atomic charges can be calculated. The analysis reveals the electron-deficient nature of the maleimide ring, particularly the carbon-carbon double bond, which is a key factor in its reactivity.

| Property | Description | Typical Computational Method |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Dihedral Angle | The torsion angle between the maleimide and phenyl rings. | DFT Geometry Optimization |

| Bond Lengths/Angles | Calculated distances and angles between atoms. | DFT Geometry Optimization |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | DFT Population Analysis |

| Dipole Moment | A measure of the molecule's overall polarity. | DFT Calculation |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a crucial application of molecular orbital theory for describing and predicting chemical reactivity. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity. derpharmachemica.com

For N-aryl maleimides, DFT calculations consistently show that the HOMO is typically localized on the electron-rich N-aryl substituent (the 4-isopropylphenyl group), while the LUMO is centered on the electron-deficient maleimide ring, specifically across the C=C double bond. scielo.br This distribution makes the maleimide moiety an excellent electrophile and dienophile, susceptible to nucleophilic attack (e.g., Michael addition) and cycloaddition reactions. scielo.brnih.gov

The energies of these orbitals are used to calculate global reactivity descriptors, which quantify the molecule's chemical behavior.

Table of Frontier Molecular Orbital Properties for a Related N-Aryl Maleimide (N-(p-tolyl)-maleimide) Data serves as an illustrative example for the N-(4-isopropylphenyl)maleimide system.

| Parameter | Energy (eV) | Description |

| EHOMO | -9.60 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.16 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.44 | ELUMO - EHOMO; indicates chemical reactivity and stability. irjweb.com |

| Source: Adapted from computational data on N-(p-tolyl)-maleimide. scielo.br |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, Raman)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization and identification of compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. uncw.edu These calculations are typically performed on the DFT-optimized geometry. The predicted spectra for N-aryl maleimides generally show good correlation with experimental data, helping to assign specific signals to protons and carbons in the molecule. derpharmachemica.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.comnih.gov The calculations can identify the specific molecular orbitals involved in the main electronic transitions (e.g., π → π* transitions). For maleimide derivatives, these transitions are often responsible for their absorption in the UV region. bham.ac.uknih.gov

Raman Spectroscopy: The vibrational frequencies and intensities for Raman spectra can also be computed using DFT. cardiff.ac.uk These calculations help in assigning the vibrational modes observed in experimental Raman spectra. Studies on maleimide have identified characteristic bands related to C=O stretching, C=C stretching, and ring deformation modes. usra.edu

| Spectroscopy Type | Computational Method | Predicted Parameters |

| NMR | DFT with GIAO | ¹H and ¹³C Chemical Shifts |

| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax), Oscillator Strengths |

| Raman | DFT Frequency Calculation | Vibrational Frequencies and Intensities |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. For this compound, this is particularly relevant for its most common application in bioconjugation: the thiol-maleimide Michael addition. researchgate.netnih.gov

Transition State Analysis and Reaction Pathways

The thiol-maleimide "click" reaction can proceed through several mechanisms, including base-initiated, nucleophile-initiated, or ion pair-initiated pathways, depending on the solvent, initiator, and specific thiol used. researchgate.net Computational studies can locate the transition state (TS) for each step in these pathways. A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to become products.

For the base-catalyzed Michael addition of a thiol to a maleimide, the reaction typically proceeds in two steps:

Nucleophilic Attack: The thiolate anion attacks one of the carbons of the maleimide C=C double bond, passing through a first transition state (TS1) to form a carbanionic intermediate.

Protonation: The carbanion is subsequently protonated, passing through a second transition state (TS2) to yield the final thioether adduct. researchgate.net

Computational analysis reveals the geometry of these transition states, showing the bond-forming and bond-breaking processes in detail.

Energetic Profiles of Key Transformations

These energetic profiles are crucial for understanding reaction kinetics and thermodynamics. For the thiol-maleimide reaction, computational and kinetic modeling has shown how the choice of solvent and initiator directly influences which reaction mechanism is favored by lowering the activation energy of a specific pathway. researchgate.net For instance, a basic initiator like triethylamine (B128534) facilitates the formation of the highly nucleophilic thiolate, lowering the energy barrier for the initial attack on the maleimide. The resulting profiles provide deep insight into the interplay between reaction conditions and reaction rates. researchgate.net

Illustrative Energetic Profile Data for Thiol-Maleimide Addition This table presents generalized relative free energies (ΔG) for a base-initiated mechanism, illustrating the energetic landscape of the reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Maleimide + Thiol + Base | 0.0 |

| TS1 | Transition state for nucleophilic attack | +10 to +15 |

| Intermediate | Carbanionic adduct | -5 to -10 |

| TS2 | Transition state for protonation | +2 to +5 |

| Products | Thioether Adduct + Base | -20 to -30 |

| Source: Data conceptualized from findings in computational studies of thiol-maleimide reactions. researchgate.net |

Integrated Computational-Experimental Design Strategies

The convergence of computational modeling and experimental synthesis has revolutionized the development of novel functional molecules. In the context of N-aryl maleimides, including this compound, these integrated strategies enable a more directed and efficient exploration of chemical space to identify derivatives with desired photophysical characteristics. This synergy accelerates the design-synthesis-testing cycle, reducing reliance on serendipitous discovery and allowing for the rational design of molecules with tailored properties.

Machine Learning and Artificial Intelligence in Maleimide Design

The application of machine learning (ML) and artificial intelligence (AI) is a burgeoning area in materials and molecular design, offering powerful tools to predict and optimize molecular properties. nih.gov For maleimide derivatives, ML models can be trained on existing experimental and computational data to learn the complex relationships between molecular structure and photophysical properties. nih.gov

One notable approach involves the use of artificial neural networks (ANNs) to rapidly predict the emission spectra of functionalized maleimides. nih.gov By training an ANN on a dataset of experimentally measured UV/visible spectra for various maleimide derivatives across different solvents, a predictive model can be established. nih.gov This model can then be used to screen virtual libraries of novel maleimide structures, including variations of the N-(4-isopropylphenyl)maleimide scaffold, to identify candidates with specific, targeted emission wavelengths. nih.gov This in silico screening process significantly narrows down the number of candidate molecules for experimental synthesis and characterization, saving considerable time and resources.

The development of such ML models typically involves the following steps:

Data Curation: Assembling a comprehensive dataset of maleimide derivatives with their corresponding experimentally determined photophysical properties (e.g., absorption maxima, emission maxima, quantum yields).

Molecular Descriptors: Representing the chemical structures of the maleimides using a set of numerical descriptors that encode their key structural and electronic features. These can range from simple topological indices to more complex quantum chemical parameters.

Model Training: Using the curated dataset and molecular descriptors to train an ML algorithm, such as an ANN, to learn the mapping between the input descriptors and the output photophysical properties.

Model Validation: Assessing the predictive performance of the trained model using an independent test set of molecules not used during the training process.

Predictive Screening: Employing the validated model to predict the properties of a large number of virtual or hypothetical maleimide derivatives to identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies on N-aryl derivatives have also demonstrated the potential of predictive modeling in this class of compounds. mdpi.comnih.gov These studies identify key molecular descriptors that correlate with biological activity or other properties, which can then be used to guide the design of new derivatives with enhanced characteristics. mdpi.comnih.gov While often applied in drug discovery, the principles of QSAR are directly transferable to the design of materials with specific photophysical properties.

Predictive Modeling for Tailored Photophysical Properties

Predictive modeling for the tailored design of photophysical properties in N-aryl maleimides leverages both quantum chemical calculations and machine learning approaches. nih.gov These models aim to establish a clear understanding of how modifications to the molecular structure of compounds like this compound influence their interaction with light.

Quantum Chemical Methods: Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption and emission spectra of molecules. nih.gov By solving the time-dependent Schrödinger equation within the DFT framework, TD-DFT can provide insights into the energies of electronic transitions, which correspond to the wavelengths of light absorbed and emitted by the molecule. For N-aryl maleimides, TD-DFT calculations can be used to:

Predict the λmax (wavelength of maximum absorption) and emission wavelengths.

Investigate the nature of the electronic transitions (e.g., π→π, n→π).

Understand the influence of different substituents on the phenyl ring on the electronic structure and, consequently, the photophysical properties. For instance, the electron-donating or electron-withdrawing nature of the substituent on the N-aryl ring can significantly impact the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission characteristics. researchgate.net

Integrated Approaches: The most effective strategies often combine the strengths of both quantum chemistry and machine learning. nih.gov For example, a dataset for training an ML model can be augmented with data generated from high-throughput TD-DFT calculations. This allows the ML model to learn from a much larger and more diverse chemical space than would be feasible with experimental data alone.

The following table illustrates a conceptual data structure that could be used to train a machine learning model for predicting the photophysical properties of N-aryl maleimides, with hypothetical values for N-(4-isopropylphenyl)maleimide included for illustrative purposes.

| Compound Name | Substituent on N-aryl ring | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted λmax (nm) | Predicted Emission λ (nm) |

| N-phenylmaleimide | -H | -6.5 | -2.1 | 2.5 | 320 | 450 |

| N-(4-methylphenyl)maleimide | -CH3 | -6.3 | -2.0 | 2.7 | 325 | 460 |

| N-(4-methoxyphenyl)maleimide | -OCH3 | -6.1 | -1.9 | 3.0 | 335 | 475 |

| N-(4-isopropylphenyl)maleimide | -CH(CH3)2 | -6.4 | -2.0 | 2.8 | 328 | 465 |

| N-(4-chlorophenyl)maleimide | -Cl | -6.7 | -2.3 | 1.8 | 322 | 455 |

| N-(4-nitrophenyl)maleimide | -NO2 | -7.0 | -2.8 | 1.2 | 340 | 490 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated through computational methods and used to train predictive models.

By leveraging these predictive models, researchers can systematically explore the effects of various substituents on the N-phenyl ring of the maleimide core. For this compound, this could involve computationally evaluating a range of derivatives where the isopropyl group is replaced by other alkyl or functional groups, or where additional substituents are introduced onto the phenyl ring. The models would then predict the resulting changes in the photophysical properties, guiding the synthetic efforts towards molecules with the desired characteristics for applications such as fluorescent probes and photoactive materials. nih.govnih.gov

Advanced Research Applications and Derivatization Strategies for 1 4 Isopropylphenyl Maleimide

Role as a Building Block in Complex Organic Synthesis

The maleimide (B117702) moiety of 1-(4-isopropylphenyl)maleimide serves as a highly reactive dienophile in Diels-Alder reactions, a powerful and widely used method for forming six-membered rings in organic synthesis. This reactivity allows for the construction of intricate polycyclic frameworks, which are common motifs in natural products and pharmaceutically active compounds. Furthermore, the double bond within the maleimide ring is susceptible to various addition reactions, enabling the introduction of diverse functional groups and the creation of a wide array of derivatives.

The synthesis of substituted N-phenylmaleimides, such as 1-(4-isopropylphenyl)maleimide, can be achieved through a two-step process involving the reaction of maleic anhydride (B1165640) with a substituted aniline (B41778), followed by a cyclodehydration step. researchgate.net This straightforward synthetic route makes a variety of N-aryl maleimides accessible for further elaboration. mdpi.com The versatility of the maleimide scaffold is further demonstrated by phosphine-catalyzed isomerization and addition reactions, which allow for the synthesis of highly functionalized 3,4-disubstituted maleimide derivatives. nih.govmdpi.com These derivatives are valuable intermediates in the synthesis of complex molecules with potential biological activity. mdpi.com

Functionalization for Supramolecular Chemistry and Coordination Cages

The field of supramolecular chemistry focuses on the design and synthesis of large, well-defined structures from smaller molecular components, held together by non-covalent interactions. 1-(4-isopropylphenyl)maleimide and its derivatives can be functionalized with coordinating groups, such as pyridyl ligands, to act as building blocks in the self-assembly of complex supramolecular architectures, including coordination cages. nih.govrsc.org

These cages are discrete, three-dimensional structures with internal cavities capable of encapsulating guest molecules, leading to applications in areas such as catalysis, drug delivery, and molecular recognition. nih.gov The properties of the resulting cages, including their size, shape, and guest-binding affinity, can be tuned by modifying the structure of the maleimide-based ligand. For instance, the introduction of different substituents on the phenyl ring can influence the electronic and steric properties of the ligand, thereby directing the self-assembly process and the characteristics of the final supramolecular structure. canterbury.ac.nz The formation of these cage architectures is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography. rsc.org

Development of Advanced Materials

The unique chemical properties of 1-(4-isopropylphenyl)maleimide make it a valuable monomer and functionalization agent in the development of advanced materials with tailored properties.

Polymerization Initiatives (e.g., Photo-initiators for Free-Radical Polymerization)

N-substituted maleimides, including the isopropylphenyl derivative, can undergo polymerization to form thermally stable polymers. humanjournals.com The presence of the rigid imide ring in the polymer backbone contributes to high glass transition temperatures and excellent chemical resistance. humanjournals.com Free-radical polymerization is a common method for synthesizing polymaleimides, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). ijert.orgresearchgate.net

Furthermore, the maleimide structure can be incorporated into photoinitiating systems for free-radical polymerization. researchgate.net Photoinitiators are molecules that generate reactive species (radicals) upon exposure to light, which then initiate the polymerization of monomers. sigmaaldrich.commdpi.com By functionalizing a photoinitiator with a maleimide group, it can be covalently incorporated into the polymer network, leading to materials with specific photochemical properties. These systems can be of Type I, which undergo unimolecular bond cleavage, or Type II, which involve a bimolecular reaction with a co-initiator. researchgate.netsigmaaldrich.com

Conducting Polymers and Electrochromic Applications

Conducting polymers are organic polymers that possess electrical conductivity. The incorporation of electron-rich or electron-deficient moieties into a polymer backbone can lead to materials with interesting electronic and optical properties. While 1-(4-isopropylphenyl)maleimide itself is not inherently conducting, it can be copolymerized with conducting monomers to modify the properties of the resulting material.

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. rsc.orgmdpi.com This property is of interest for applications such as smart windows, displays, and sensors. mdpi.com Donor-acceptor polymers containing pyrrole-2,5-dione units have been synthesized and shown to exhibit electrochromic behavior. rsc.org By carefully designing the chemical structure of the polymer, it is possible to control the color changes and switching speeds of the electrochromic material.

Bioconjugation Chemistry and Cleavable Linker Technologies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. Maleimides are widely used reagents in bioconjugation due to their high reactivity and selectivity towards thiol groups, which are present in the amino acid cysteine. nih.govaxispharm.com The reaction between a maleimide and a thiol, known as a Michael addition, forms a stable thioether bond under mild, physiological conditions.

This specific reactivity makes 1-(4-isopropylphenyl)maleimide and similar derivatives valuable tools for attaching small molecules, such as drugs or imaging agents, to proteins and antibodies. nih.gov A particularly important application is in the development of antibody-drug conjugates (ADCs). axispharm.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The maleimide-containing linker serves to connect the drug to the antibody. researchgate.net

Cleavable Linkers:

Linkers in ADCs can be designed to be either stable (non-cleavable) or cleavable. Cleavable linkers are designed to release the drug payload under specific conditions found within the target cell, such as a lower pH or the presence of certain enzymes. axispharm.com This controlled release mechanism can enhance the efficacy of the drug and minimize off-target toxicity. youtube.com Common cleavable linker strategies include disulfide linkers, peptide linkers, and acid-labile linkers. axispharm.com While the maleimide-thiol linkage itself is generally stable, the linker molecule containing the maleimide can be engineered to include a cleavable moiety elsewhere in its structure. researchgate.net

Site-Specific Modification of Biomolecules

The cornerstone of maleimide chemistry in biological research is the site-specific modification of biomolecules, particularly proteins. nih.gov The reaction, a Michael addition, forms a stable covalent thioether bond between the maleimide and the sulfhydryl group of a cysteine residue. semanticscholar.org This process is highly chemoselective for thiols at a physiological pH range of 6.5–7.5, reacting approximately 1,000 times faster with thiols than with other nucleophilic groups like amines found in lysine (B10760008) residues. nih.govsemanticscholar.org To achieve site-specificity, proteins are often genetically engineered to contain a single, uniquely placed cysteine residue, which serves as a chemical handle for conjugation.

Research has demonstrated that N-aryl maleimides, such as 1-(4-isopropylphenyl)maleimide, offer distinct advantages over traditional N-alkyl maleimides. The aromatic ring attached to the nitrogen atom enhances the electrophilicity of the maleimide double bond, leading to faster reaction kinetics. mdpi.com Studies comparing N-aryl and N-alkyl maleimides have shown that N-aryl derivatives can react approximately 2.5 times faster with thiol-containing substrates. mdpi.com This increased reactivity allows for efficient conjugation under milder conditions or at lower concentrations.

Furthermore, the stability of the resulting thioether conjugate is a critical factor, especially for therapeutic applications like antibody-drug conjugates (ADCs). The bond formed between a thiol and an N-alkyl maleimide can be unstable and undergo a retro-Michael reaction, leading to deconjugation of the payload. nih.govresearchgate.net N-aryl maleimides form more stable conjugates because the resulting thiosuccinimide ring undergoes hydrolysis (ring-opening) at an accelerated rate. nih.govkinampark.com This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate and preventing payload release in circulation. nih.govresearchgate.net This enhanced stability is a key advantage for developing robust and effective bioconjugates.

Table 1: Comparative Reaction Efficiency of N-Aryl vs. N-Alkyl Maleimides with a Thiol-Containing Monoclonal Antibody (mAb) This table presents data adapted from studies on closely related N-aryl maleimides (e.g., N-phenylmaleimide) as a proxy for 1-(4-isopropylphenyl)maleimide, illustrating the general principles of N-aryl maleimide reactivity.

| Maleimide Type | pH | Time to >95% Conjugation |

| N-Alkyl Maleimide | 5.5 | > 240 minutes |

| 7.4 | < 5 minutes | |

| 8.6 | < 5 minutes | |

| N-Aryl Maleimide | 5.5 | ~30 minutes |

| 7.4 | < 5 minutes | |

| 8.6 | < 5 minutes | |

| Data adapted from Christie R.J., et al. (2015). kinampark.com |

Table 2: Comparative Stability of Antibody-Drug Conjugates (ADCs) in Human Serum This table shows the percentage of the drug that remains conjugated to the antibody after incubation in human serum at 37°C, comparing ADCs made with N-aryl and N-alkyl maleimides. Data is from studies on analogous N-aryl maleimides.

| Maleimide Type | % Conjugate Remaining (Day 1) | % Conjugate Remaining (Day 3) | % Conjugate Remaining (Day 7) |

| N-Alkyl Maleimide | ~80% | ~65% | < 65% |

| N-Aryl Maleimide | >95% | ~90% | > 80% |

| Data adapted from Christie R.J., et al. (2015). nih.govresearchgate.net |

Applications in Peptide and Protein Semisynthesis

Peptide and protein semisynthesis involves the joining of a synthetically produced peptide to a larger protein fragment, which is typically produced recombinantly. This powerful technique allows for the creation of proteins with modifications that are not possible through standard genetic methods, such as the incorporation of non-natural amino acids, fluorescent probes, or post-translational modifications at specific sites.

The chemoselective ligation reaction between a maleimide and a thiol is a key strategy in this field. semanticscholar.org A common approach involves engineering a protein to have a unique N-terminal cysteine residue. This protein fragment can then be ligated to a synthetic peptide that has been functionalized with a maleimide group. nih.gov This method has been successfully used to attach bioactive peptides, such as the RGD sequence for promoting cell adhesion, to protein hydrogels for tissue engineering applications. nih.gov

Native Chemical Ligation (NCL) is a cornerstone of protein semisynthesis, traditionally involving the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govmdpi.com While distinct from a direct maleimide-thiol reaction, maleimide chemistry can be used complementarily. For instance, after a protein is synthesized via NCL, a cysteine residue within the final product can be selectively modified using a maleimide-functionalized molecule. plos.org Alternatively, maleimide groups can be incorporated into peptide fragments during solid-phase peptide synthesis (SPPS) for subsequent ligation or modification steps. plos.orgnii.ac.jp The high yield and specificity of the maleimide-thiol reaction make it an invaluable tool for constructing complex, multi-component protein structures with precisely defined architectures. nih.govacs.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of N-aryl maleimides, including the 4-isopropylphenyl derivative, typically involves a two-step process: the reaction of maleic anhydride (B1165640) with the corresponding aniline (B41778) (4-isopropylaniline) to form a maleamic acid intermediate, followed by cyclodehydration. nih.govijert.orghumanjournals.com While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies.

Emerging trends in organic synthesis that could be applied to 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione include:

One-Pot Syntheses: Combining the amidation and cyclization steps into a single, streamlined process would reduce solvent waste, reaction time, and purification efforts.

Green Catalysis: The use of solid acid catalysts or enzymatic processes for the dehydration step could replace traditional reagents like acetic anhydride and sodium acetate (B1210297), minimizing corrosive and hazardous waste. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for the synthesis of related N-substituted maleimides and could be optimized for the title compound to improve energy efficiency.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of this compound.

| Synthesis Method | Potential Advantage |

| One-Pot Synthesis | Reduced waste, time, and cost |

| Green Catalysis | Use of reusable and less hazardous catalysts |

| Microwave-Assisted | Significant reduction in reaction time |

| Flow Chemistry | Enhanced safety, scalability, and control |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The maleimide (B117702) moiety is renowned for its reactivity as a Michael acceptor and a dienophile in cycloaddition reactions. researchgate.netnih.gov While the general reactivity of N-aryl maleimides is understood, the specific influence of the 4-isopropylphenyl substituent on reaction kinetics and selectivity remains a fertile ground for investigation.

Future research should aim to:

Quantify Reactivity in Michael Additions: A key application of maleimides is in bioconjugation via the thiol-Michael addition, often referred to as "click" chemistry. colab.ws Detailed kinetic studies on the reaction of this compound with various thiols would be invaluable for its application in creating specific conjugates. The electron-donating nature of the isopropyl group may subtly modulate the electrophilicity of the maleimide double bond, influencing reaction rates.

Investigate Cycloaddition Reactions: The dienophilic nature of the maleimide core is well-established. nih.govdntb.gov.ua A systematic study of its participation in [4+2] (Diels-Alder) and [3+2] dipolar cycloaddition reactions would expand its utility as a building block for complex heterocyclic systems. The steric bulk and electronic properties of the 4-isopropylphenyl group could influence the stereoselectivity and regioselectivity of these transformations.

Explore Photochemical Reactions: Photochemical [2+2] cycloadditions involving N-aryl maleimides have been shown to be feasible, often requiring a photosensitizer. researchgate.net Investigating the photochemical reactivity of this compound with various alkenes could lead to the synthesis of novel cyclobutane-containing structures, which are valuable scaffolds in medicinal chemistry.

| Reaction Type | Research Focus | Potential Outcome |

| Thiol-Michael Addition | Kinetic profiling with biologically relevant thiols | Optimized bioconjugation strategies |

| Diels-Alder Cycloaddition | Study of stereoselectivity and regioselectivity | Access to complex polycyclic compounds |

| Photochemical [2+2] Cycloaddition | Exploration with different alkenes and sensitizers | Novel cyclobutane-fused heterocycles |

Advanced Computational Modeling for Mechanism Prediction and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction mechanisms. google.comimist.ma While DFT studies have been performed on related N-aryl maleimides, a dedicated computational investigation of this compound is a crucial next step.

Future computational work should focus on:

Reaction Mechanism Elucidation: DFT calculations can map the energy profiles of its reactions, such as the Michael addition or Diels-Alder cycloaddition, to predict transition states and rationalize observed selectivities. dntb.gov.uaresearchgate.net

Prediction of Electronic and Photophysical Properties: Time-dependent DFT (TD-DFT) can predict the UV-visible absorption and emission spectra, which is essential for designing novel fluorophores or photosensitizers. acs.org The interplay between the isopropylphenyl group and the maleimide core will be critical in determining these properties.

In Silico Design of Novel Materials: Computational screening can be used to predict the properties of polymers or materials derived from this compound. For instance, modeling the electronic band gap of its polymers could guide the development of new organic semiconductors.

Integration with Interdisciplinary Fields of Chemical Science

The true potential of this compound will be realized through its application in interdisciplinary fields. Based on the known applications of similar maleimides, several promising avenues exist.

Medicinal Chemistry: N-substituted maleimides have been investigated as inhibitors for various enzymes, including monoglyceride lipase (MGL). ucl.ac.be A study on a series of N-(alkylphenyl)maleimides demonstrated that substituents on the phenyl ring significantly influence inhibitory activity. ucl.ac.be Therefore, this compound should be synthesized and screened for activity against a panel of enzymes, particularly those with hydrophobic binding pockets where the isopropyl group could form favorable interactions. Furthermore, its succinimide (B58015) derivative, formed via a Michael addition, has been explored for cardioprotective and hepatoprotective effects, highlighting its potential as a lead structure in drug discovery. nih.govarabjchem.org

Polymer and Materials Science: The maleimide group can undergo free-radical polymerization and copolymerization to create thermally stable polymers. ijert.orghumanjournals.comjocpr.com The 4-isopropylphenyl substituent could enhance the solubility of resulting polymers in organic solvents and influence their thermal properties, such as the glass transition temperature. These polymers could find applications as high-performance plastics, resins, or functional coatings.

Chemical Biology and Bioconjugation: The selective reactivity of maleimides with thiols makes them ideal reagents for labeling proteins and other biomolecules at cysteine residues. nih.gov The hydrophobicity of the 4-isopropylphenyl group could be exploited to create bioconjugates that interact with cell membranes or hydrophobic pockets in proteins, making it a valuable tool for developing targeted therapeutics or diagnostic probes.

| Field | Specific Application | Rationale |

| Medicinal Chemistry | Enzyme Inhibition | Potential for specific hydrophobic interactions. ucl.ac.benih.gov |

| Polymer Science | High-Performance Polymers | Enhanced solubility and thermal stability. jocpr.com |

| Chemical Biology | Bioconjugation | Hydrophobic tag for targeted biomolecule delivery. nih.gov |

Q & A

Q. What are the established synthetic routes for 1-(4-isopropylphenyl)-1H-pyrrole-2,5-dione, and how can purity be optimized?

A common approach involves cyclocondensation of substituted maleic anhydrides with aromatic amines under reflux conditions. For example, a xylene-mediated reflux with chloranil as an oxidizing agent (25–30 hours) can yield pyrrole-dione derivatives . Purification via recrystallization (e.g., methanol) is critical for removing unreacted intermediates. To optimize purity, consider gradient sublimation or column chromatography with silica gel (hexane/ethyl acetate eluent) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- FT-IR : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and aromatic C-H bending .

- NMR : ¹H NMR to confirm substituent positions (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm for CH₃ groups) and ¹³C NMR for carbonyl carbons (δ 165–175 ppm) .

- Melting Point : Consistent melting range (e.g., 64–66°C for analogous compounds) indicates purity .

- InChI Key : Cross-verify structural data against PubChem or DSSTox entries .

Q. How should researchers handle stability and storage conditions for this compound?

Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Pre-dry storage vials under vacuum to avoid hygroscopic effects. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during synthesis?

The reaction likely proceeds via a Diels-Alder-like cycloaddition between maleic anhydride derivatives and aryl amines, followed by oxidation. Chloranil facilitates dehydrogenation, forming the aromatic pyrrole-dione core. Isotopic labeling (e.g., ¹⁵N-tracing) or computational DFT studies can validate intermediates .

Q. How can experimental design optimize reaction yield and selectivity?

Use a factorial design (e.g., 2³ full factorial) to test variables:

Q. How should researchers resolve contradictions in spectroscopic or reactivity data?

- Replication : Repeat experiments under identical conditions to rule out procedural errors.

- Control Experiments : Test individual reaction components (e.g., isolate intermediates) to pinpoint discrepancies.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(4-fluorophenyl) derivatives) to identify substituent-specific effects .

Q. What challenges arise during scale-up, and how can they be addressed?

- Reactor Design : Use jacketed reactors with precise temperature control to manage exothermic cyclization.

- Separation Technologies : Employ membrane filtration or centrifugal partitioning chromatography for large-scale purification .

- Powder Handling : Address agglomeration via anti-caking agents (e.g., colloidal silica) during lyophilization .

Q. What methodologies assess the compound’s biological activity in vitro?

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay).

- Cytotoxicity Testing : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Molecular Docking : Compare binding affinity with known inhibitors using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products